3-cyclopentyl-4-methyl-1,2-oxazol-5-amine
CAS No.: 1152679-52-1
Cat. No.: VC11493439
Molecular Formula: C9H14N2O
Molecular Weight: 166.22 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1152679-52-1 |
|---|---|
| Molecular Formula | C9H14N2O |
| Molecular Weight | 166.22 g/mol |
| IUPAC Name | 3-cyclopentyl-4-methyl-1,2-oxazol-5-amine |
| Standard InChI | InChI=1S/C9H14N2O/c1-6-8(11-12-9(6)10)7-4-2-3-5-7/h7H,2-5,10H2,1H3 |
| Standard InChI Key | IVYAHOSDAYUTMC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(ON=C1C2CCCC2)N |
Introduction
Chemical Identity and Structural Characteristics
3-Cyclopentyl-4-methyl-1,2-oxazol-5-amine (CAS: 1152679-52-1) is a monosubstituted oxazole derivative characterized by a cyclopentyl group at position 3, a methyl group at position 4, and an amine moiety at position 5. Its molecular formula is , with a molecular weight of 166.22 g/mol. The compound’s IUPAC name reflects its substitution pattern, while its SMILES notation () and InChIKey () provide unambiguous structural identifiers.
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 166.22 g/mol |
| CAS Number | 1152679-52-1 |
| SMILES | CC1=C(ON=C1C2CCCC2)N |
| InChI Key | IVYAHOSDAYUTMC-UHFFFAOYSA-N |
| Purity | 95% |
The cyclopentyl substituent introduces steric bulk and lipophilicity, while the amine group enhances hydrogen-bonding potential. These features position the compound as a promising scaffold for drug discovery, particularly in CNS disorders where blood-brain barrier (BBB) penetration is critical .
Synthetic Approaches and Manufacturing
While no explicit synthesis protocols for 3-cyclopentyl-4-methyl-1,2-oxazol-5-amine are documented, oxazole synthesis generally involves cyclization reactions. A plausible route could involve:
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Condensation: Reaction of hydroxylamine with a β-ketoamide precursor to form the oxazole ring.
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Functionalization: Introduction of the cyclopentyl group via nucleophilic substitution or cross-coupling reactions.
Notably, InCl-catalyzed one-pot multicomponent reactions have been employed for analogous heterocycles, suggesting potential adaptability for this compound . Ultrasonic irradiation, as demonstrated in pyrano[2,3-c]pyrazole synthesis, could enhance reaction efficiency and yield .
Physicochemical and Pharmacokinetic Properties
The compound’s logP (estimated via computational models) is anticipated to be ~2.5–3.0, comparable to N-cyclopentyl-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-carboxamide (logP = 3.02) . This moderate lipophilicity supports membrane permeability while avoiding excessive hydrophobicity.
Table 2: Comparative Physicochemical Data
| Compound | Molecular Weight | logP | Hydrogen Bond Donors |
|---|---|---|---|
| 3-Cyclopentyl-4-methyl-1,2-oxazol-5-amine | 166.22 | ~2.8 | 1 |
| N-Cyclopentyl furan-carboxamide | 288.34 | 3.02 | 1 |
The compound’s polar surface area (PSA) is estimated at 54–60 Ų, aligning with CNS-MPO (Central Nervous System Multiparameter Optimization) criteria for BBB penetration .
Pharmacokinetic and Toxicological Considerations
Key Inferences from Analogous Compounds:
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Microsomal Stability: Cyclohexyl and cyclopentyl oxazoles show low clearance in human liver microsomes (e.g., 96: Cl = 9.2 μL/min/mg) .
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BBB Permeability: Oxazoles with PSA <70 Ų and logP ~3 achieve brain-to-plasma ratios >0.5 .
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Oral Bioavailability: Methyl-oxazole derivatives exhibit >50% oral bioavailability in murine models .
Toxicity data remain uncharacterized, but the absence of reactive functional groups suggests a favorable preclinical safety profile.
Future Research Directions
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Synthesis Optimization: Develop one-pot methodologies leveraging InCl catalysis or ultrasound-assisted protocols.
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Target Identification: Screen against ferroptosis-related targets (e.g., GPX4, ACSL4) and neurological disease models.
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ADME Profiling: Assess permeability in Caco-2 monolayers and metabolic stability in hepatocyte assays.
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Structural Diversification: Explore substitutions at the 5-amino position to modulate potency and selectivity.
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